molecular formula C21H14N4 B11570832 3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine

3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11570832
M. Wt: 322.4 g/mol
InChI Key: QEHQXHZAGXUOQP-UHFFFAOYSA-N
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Description

3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by the fusion of a triazole ring with a phthalazine ring, both of which are aromatic and contain nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones. This reaction is carried out in ethanol at room temperature, followed by refluxing for several hours to achieve the desired product . The reaction conditions are optimized to ensure high yields and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific ring fusion and the presence of phenyl groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of heterocyclic chemistry.

Properties

Molecular Formula

C21H14N4

Molecular Weight

322.4 g/mol

IUPAC Name

3,6-diphenyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-23-22-20(25(21)24-19)16-11-5-2-6-12-16/h1-14H

InChI Key

QEHQXHZAGXUOQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5

Origin of Product

United States

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